

Application Notes and Protocols for Methyl 2-(aminomethyl)nicotinate hydrochloride

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Compound of Interest

Compound Name: Methyl 2-(aminomethyl)nicotinate
hydrochloride

Cat. No.: B1405148

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Introduction: A Versatile Pyridine Building Block in Medicinal Chemistry

Methyl 2-(aminomethyl)nicotinate hydrochloride is a pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug development. [1] Its structure is characterized by a pyridine ring substituted with a reactive aminomethyl group and a methyl ester, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed, albeit generalized, experimental protocol for its synthesis and characterization, and a discussion of its potential, yet largely unexplored, biological significance. It is important to note that detailed experimental protocols and specific biological activity data for this compound are not extensively available in the public domain.[1][2] Therefore, the following protocols are based on established principles of organic chemistry and data from structurally related compounds, and should be regarded as a starting point for further research and optimization.[1]

Physicochemical Properties

A summary of the available quantitative data for **Methyl 2-(aminomethyl)nicotinate hydrochloride** is presented in Table 1. This information is crucial for designing experimental conditions, such as solvent selection and storage.

Property	Value	Source(s)
CAS Number	151509-01-2	[1][3]
Molecular Formula	C ₈ H ₁₁ ClN ₂ O ₂	[1][3]
Molecular Weight	202.64 g/mol	[1][3]
Physical Form	Solid	[1]
Purity	Typically ≥97%	[3]
Storage Conditions	2-8°C, Inert atmosphere	[1][2]

Hypothetical Synthesis of Methyl 2-(aminomethyl)nicotinate Hydrochloride

The following protocol describes a potential synthetic route starting from Methyl 2-(bromomethyl)nicotinate. This method is based on a standard nucleophilic substitution reaction followed by salt formation.

Objective:

To synthesize **Methyl 2-(aminomethyl)nicotinate hydrochloride**.

Causality Behind Experimental Choices:

The choice of a brominated precursor, Methyl 2-(bromomethyl)nicotinate, provides a good leaving group for the subsequent nucleophilic substitution with ammonia. Dichloromethane (DCM) is selected as the solvent for the amination step due to its inertness and ability to dissolve the starting material. An excess of ammonia is used to drive the reaction to completion and minimize the formation of secondary and tertiary amine byproducts. The reaction is initially cooled to control the exothermicity of the reaction. The work-up with sodium bicarbonate is to neutralize any ammonium bromide salt formed and to facilitate the extraction of the free amine into the organic layer. Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid in diethyl ether, which often results in the precipitation of the more stable and easily handleable salt.

Materials:

- Methyl 2-(bromomethyl)nicotinate
- Ammonia (7N solution in Methanol)
- Dichloromethane (DCM)
- Diethyl ether
- Hydrochloric acid (in diethyl ether)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Ice bath

Experimental Protocol:

Step 1: Amination

- Dissolve Methyl 2-(bromomethyl)nicotinate (1.0 equivalent) in dichloromethane in a round-bottom flask.[\[1\]](#)
- Cool the solution in an ice bath.[\[1\]](#)
- While stirring, add a 7N solution of ammonia in methanol (excess, e.g., 10 equivalents) dropwise to the cooled solution.[\[1\]](#)

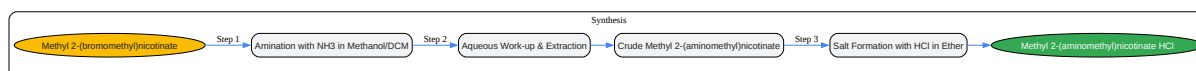
- Allow the reaction mixture to warm to room temperature and stir overnight.[1]
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

Step 2: Work-up and Extraction

- Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 times).[1]
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]
- Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-(aminomethyl)nicotinate free base.[1]

Step 3: Salt Formation

- Dissolve the crude free base in a minimal amount of diethyl ether.[1]
- Slowly add a solution of hydrochloric acid in diethyl ether dropwise while stirring until precipitation is complete.[1]
- Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **Methyl 2-(aminomethyl)nicotinate hydrochloride** as a solid.[1]



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Caption: A generalized workflow for the synthesis of Methyl 2-(aminomethyl)nicotinate HCl.

Characterization of Methyl 2-(aminomethyl)nicotinate Hydrochloride

To ensure the identity and purity of the synthesized compound, a series of analytical techniques should be employed.

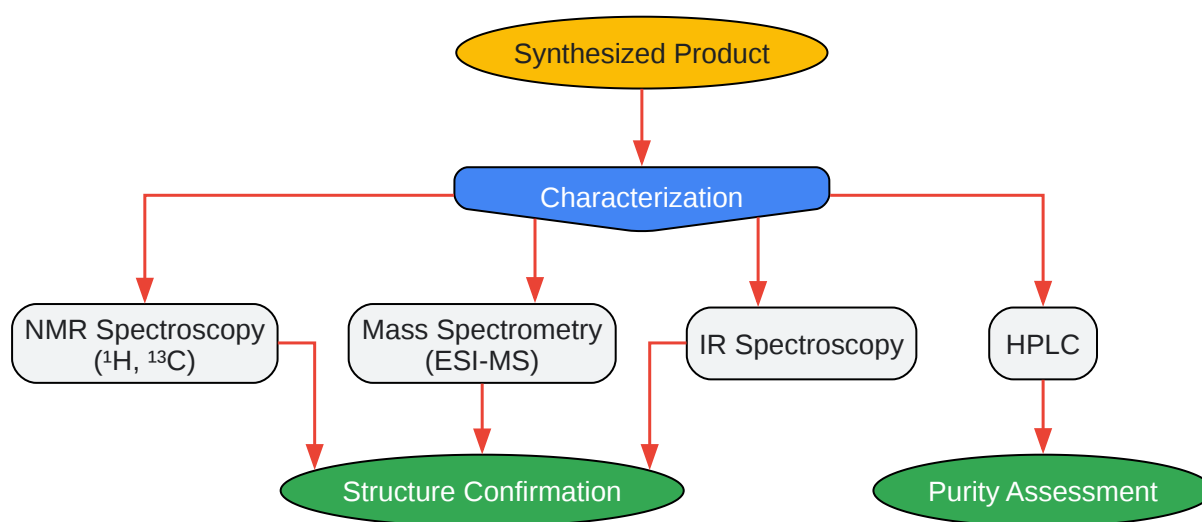
Objective:

To confirm the chemical structure and assess the purity of the synthesized **Methyl 2-(aminomethyl)nicotinate hydrochloride**.

Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR and ^{13}C NMR spectra should be acquired by dissolving a small sample in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O).[\[1\]](#)
 - Expected ^1H NMR Signals: Protons on the pyridine ring, a singlet for the aminomethyl protons, and a singlet for the methyl ester protons.
 - Expected ^{13}C NMR Signals: Carbons of the pyridine ring, the aminomethyl carbon, the methyl ester carbon, and the carbonyl carbon of the ester.
- Mass Spectrometry (MS):
 - Analysis using a suitable ionization technique, such as Electrospray Ionization (ESI-MS), will determine the molecular weight and help confirm the molecular formula.[\[1\]](#) The expected m/z value for the protonated free base $[\text{M}+\text{H}]^+$ would be approximately 167.08.
- Infrared (IR) Spectroscopy:
 - The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and C=C/C=N stretching of the pyridine ring.[\[2\]](#)
- High-Performance Liquid Chromatography (HPLC):

- HPLC is used to assess the purity of the final compound. A suitable column and mobile phase, potentially with a gradient elution method, should be developed. Purity is determined by the peak area percentage.[1]



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Caption: Workflow for the analytical characterization of the synthesized compound.

Biological Activity and Potential Applications

Currently, there is a notable lack of specific data in peer-reviewed literature detailing the biological activity, mechanism of action, or involvement in signaling pathways for Methyl 2-(aminomethyl)nicotinate.[1][2] However, the broader class of nicotinic acid and its derivatives is known to exhibit a wide range of biological activities.[1] For instance, some nicotinic acid derivatives have been explored for their anti-inflammatory, antifungal, and cardiovascular effects.[1][4] The vasodilatory properties of other methyl nicotinate isomers are also well-documented.[1] Further research is necessary to elucidate the specific biological profile of the 2-(aminomethyl) isomer.[1] Its structural features suggest it could be a valuable intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Specific safety and handling data for **Methyl 2-(aminomethyl)nicotinate hydrochloride** are limited.[2] It is recommended to handle the compound under an inert atmosphere.[2] As with any chemical, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should always be worn.[2] All work should be conducted in a well-ventilated area or a chemical fume hood.[2] For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

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